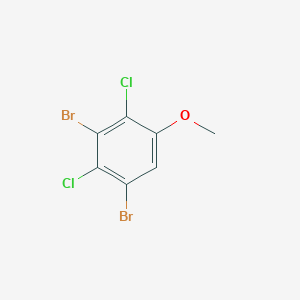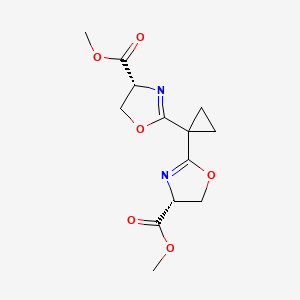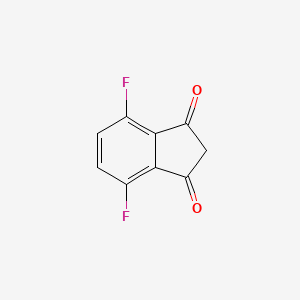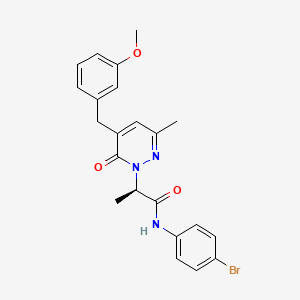![molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a sulfur-nitrogen heterocyclic compound It is known for its unique chemical structure, which includes a thiomorpholine ring and a thiourea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .
科学的研究の応用
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-nitrogen heterocycles.
作用機序
The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar structure but with a methyl group instead of an ethyl group.
5-Alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a thiourea group.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and exhibit similar biological activities.
Uniqueness
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is unique due to its specific combination of a thiomorpholine ring and a thiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H19N3S2 |
|---|---|
分子量 |
233.4 g/mol |
IUPAC名 |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChIキー |
WQKCSCGWXMQXBX-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NCCN1CCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


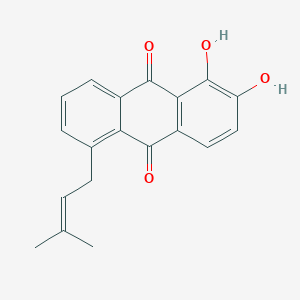
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
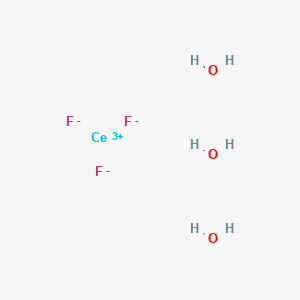
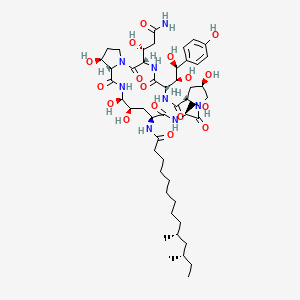

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
